![molecular formula C15H30SiSn B14220931 Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane CAS No. 820250-81-5](/img/structure/B14220931.png)
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is a chemical compound that belongs to the class of organotin and organosilicon compounds It is characterized by the presence of both tin (Sn) and silicon (Si) atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic and reactive nature of the starting materials and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The trimethylstannyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to metal centers or other reactive sites, thereby influencing the reactivity and properties of the system. The specific molecular targets and pathways depend on the context of its application, such as catalysis, material science, or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(tributylstannyl)silane: Another organotin-organosilicon compound with similar structural features.
Trimethylsilane: A simpler organosilicon compound without the tin atom.
Tributyltin chloride: An organotin compound without the silicon atom.
Uniqueness
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is unique due to the presence of both tin and silicon atoms within its structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
820250-81-5 |
|---|---|
Molekularformel |
C15H30SiSn |
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
trimethyl(4-trimethylstannylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-5-6-7-8-9-10-11-12-13(2,3)4;;;;/h8H,5-7,10H2,1-4H3;3*1H3; |
InChI-Schlüssel |
VSMGNTGFQXQNBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CC#C[Si](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
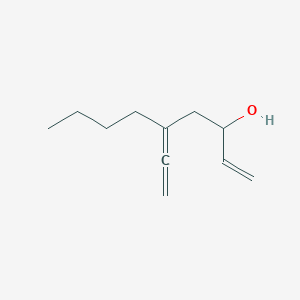
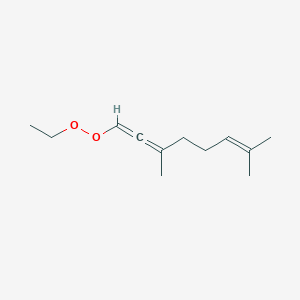

![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
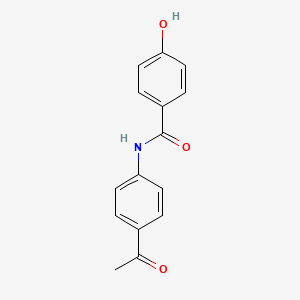
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
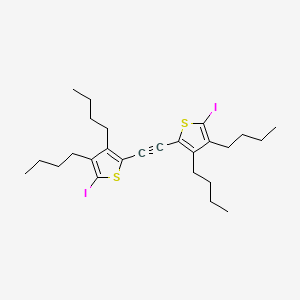
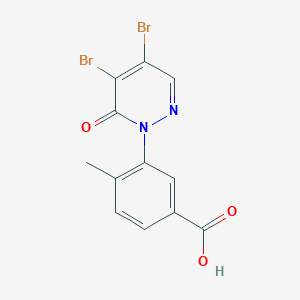
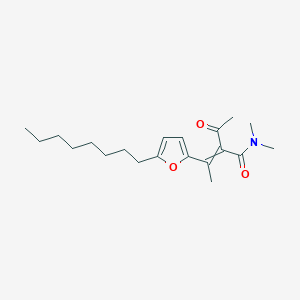
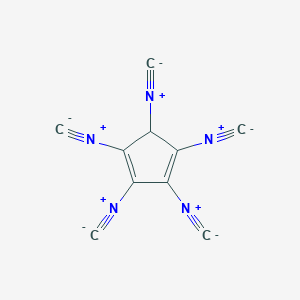
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
